molecular formula C9H11NO2 B161284 Ethyl 2-methylnicotinate CAS No. 1721-26-2

Ethyl 2-methylnicotinate

Cat. No. B161284
CAS RN: 1721-26-2
M. Wt: 165.19 g/mol
InChI Key: TZORNSWZUZDUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methylnicotinate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C9H11NO2 .


Synthesis Analysis

Ethyl 2-methylpyridine-3-carboxylate has been used in the preparation of amino esters such as ethyl 2 (piperidinylaminomethyl)benzoate, ethyl 2- (N-benzyl-N-methylaminomethyl)benzoate, ethyl 2- (diethylaminomethyl)benzoate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methylnicotinate consists of 9 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 165.19 .


Physical And Chemical Properties Analysis

Ethyl 2-methylnicotinate has a density of 1.1±0.1 g/cm3, a boiling point of 234.7±0.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 47.1±3.0 kJ/mol and a flash point of 102.8±0.0 °C . The refractive index is 1.506 .

Scientific Research Applications

Synthesis and Chemical Applications

Ethyl 2-methylnicotinate has been utilized in various chemical syntheses and applications. For instance, it played a role in the development of a multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor (Andersen et al., 2013). Additionally, this compound has been involved in the creation of electrical conductivity and luminescence in copper iodide double chains with isonicotinato derivatives (Hassanein et al., 2015).

Pharmaceutical and Medicinal Chemistry

Ethyl 2-methylnicotinate has been used in the field of pharmaceutical and medicinal chemistry. For example, its derivative was employed in an expedient phosphine-catalyzed annulation to synthesize highly functionalized tetrahydropyridines (Zhu et al., 2003). Moreover, this compound was a key intermediate in the multikilogram manufacture of P2Y12 antagonists (Bell et al., 2012).

Biochemical Studies

In biochemical studies, ethyl 2-methylnicotinate derivatives have been synthesized and analyzed for various properties. For instance, cobalt(II) 2-methylthionicotinate complexes with N-heterocyclic ligands were synthesized and their antimicrobial activities were investigated (Segl′a et al., 2008).

Organic Chemistry and Catalysis

In organic chemistry and catalysis, ethyl 2-methylnicotinate has been utilized in reactions involving excited state intramolecular proton transfer processes. This was illustrated in a study examining the photophysics of 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (Jana et al., 2013).

Safety And Hazards

Ethyl 2-methylnicotinate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols . Use non-sparking tools and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

ethyl 2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-6-10-7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZORNSWZUZDUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169205
Record name Ethyl 2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylnicotinate

CAS RN

1721-26-2
Record name Ethyl 2-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1721-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methylnicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1721-26-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methylnicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-METHYLNICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7SS2LF4HT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 800 ml. of ethyl 3-aminocrotonate, 30 ml. of piperidine and 1.4 l. of isopropanol, stirred at 25°-30° C., 540 ml. of acrolein were added slowly over a 2 hour period with stirring. Upon completion of the addition of the acrolein, the reaction mixture was heated to reflux and refluxed for 31/2 hours. Then the reaction mixture was evaporated at reduced pressure to dryness. The residue was heated to 100° C. and 610 g. of sulfur were added thereto portionwise. The reaction mixture was then heated at 100° C. for 2 hours and at 125° C. for 11/2 hours. The reaction mixture was allowed to cool to about room temperature and 1 l. of chloroform was added thereto. The reaction mixture was filtered through Celite and the filter cake was washed with additional chloroform. The combined chloroform filtrate and washings were extracted three times with 1 l. portions of 2 N. hydrochloric acid. The aqueous acidic layers were combined and, with cooling, were made basic with 2 N. sodium hydroxide solution. The obtained aqueous basic solution was extracted three times with 1 l. portions of chloroform. The chloroform extracts were combined, washed with saturated brine, dried over anhydrous sodium sulfate and evaporated at reduced pressure to obtain an oily residue which was distilled under high vacuum to obtain the pure product (350 g.), b.p. 73°-77° C./0.5 mm. Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylnicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylnicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-methylnicotinate
Reactant of Route 4
Ethyl 2-methylnicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-methylnicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-methylnicotinate

Citations

For This Compound
74
Citations
PE Fanta - Journal of the American Chemical Society, 1953 - ACS Publications
… to the previously reported ethyl 2-methylnicotinate (X).8 The latter compound is an oil which … (62%) of very light yellow, oily ethyl 2-methylnicotinate (X). The picrate crystallized from …
Number of citations: 26 pubs.acs.org
J Hurst, DG Wibberley - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… We have shown that with ethyl 2-methylnicotinate and ethyl 2-methyl-6-phenylnicotinate monobromination with N-bromosuccinimide proceeds readily and in good yield. Ethyl 2-…
Number of citations: 15 pubs.rsc.org
K Tsuda, Y Satch, N Ikekawa… - The Journal of Organic …, 1956 - ACS Publications
… depress the mp of a known sample of ethyl 2-methylnicotinate picrate. … ethyl 2-methylnicotinate picrate.Redistillation of fraction (2) gave about 50% conversion to ethyl 2-methylnicotinate…
Number of citations: 44 pubs.acs.org
A Lasslo, W Jordan - The Journal of Organic Chemistry, 1956 - ACS Publications
… (I) with ethyl/3-aminocro-tonate (II) in ethanol with piperidine as catalyst leads tothe formation of 57% of ethyl 2-methyl-1, 4-dihydronicotinate (Ilia), 15% of ethyl 2-methylnicotinate (IVa), …
Number of citations: 2 pubs.acs.org
ME Ivanova, VB Kurteva… - Organic preparations and …, 1994 - Taylor & Francis
… A four-step synthesis of 3-(2methylpyridy1)acetic acid ethyl ester from the commercially available ethyl 2-methylnicotinate has also been rep0rted4,~ The ester 1 was also isolated …
Number of citations: 1 www.tandfonline.com
N Ikekawa - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
… Reaction of Ethyl 2—Methylnicotinate and Formaldehyde or Acetaldehyde On heating ethyl Z—… Heating of ethyl 2-methylnicotinate and 80% acetaldehyde at 180 and treatment …
Number of citations: 36 www.jstage.jst.go.jp
池川信夫 - Chemical and Pharmaceutical Bulletin, 1958 - jlc.jst.go.jp
… Reaction of Ethyl 2—Methylnicotinate and Formaldehyde or Acetaldehyde On heating ethyl Z—… Heating of ethyl 2-methylnicotinate and 80% acetaldehyde at 180 and treatment …
Number of citations: 3 jlc.jst.go.jp
R Mechoulam, S Cohen… - The Journal of Organic …, 1956 - ACS Publications
… The recrystallized material failed to depress the mp of known ethyl 2-methylnicotinate picrate.Redistillation of fraction (2) gave about 50% conversion to ethyl 2-methylnicotinate. …
Number of citations: 19 pubs.acs.org
S Kakimoto, S Tonooka - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
… Hurst and Wibberleys) prepared ethyl 2-bromomethylnicotinate by the bromination of ethyl 2methylnicotinate with N-bromosuccinimide (NBS). By the same method, its hydrobromide (I) …
Number of citations: 9 www.journal.csj.jp
E Tittensor, DG Wibberley - Journal of the Chemical Society (Resumed …, 1958 - pubs.rsc.org
… Similar condensation of ethyl 2-methylnicotinate (1.65 g.) with m-nitrobenzaldehyde (1.81 g.… Basification of the acid washings yielded unchanged ethyl 2-methylnicotinate (0-3 g.) . …
Number of citations: 3 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.